![molecular formula C8H8N2O B12097749 6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B12097749.png)
6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
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Overview
Description
6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrrolopyridine core . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine derivative, while reduction may produce a dihydropyridine compound .
Scientific Research Applications
Cancer Research
6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has been investigated for its anti-cancer properties. Studies indicate that derivatives of this compound act as potent inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in tumor growth and progression. For example, certain derivatives demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer cells .
Key Findings:
- FGFR Inhibition : Compounds derived from this compound have shown promising results as FGFR inhibitors, with low IC50 values indicating high potency against cancer cell proliferation .
- Mechanistic Insights : Structural analyses reveal that these compounds can form crucial hydrogen bonds within the FGFR kinase domain, enhancing their inhibitory efficacy .
Neurological Disorders
Research has also explored the potential of this compound in treating neurological disorders. Compounds based on this structure have been tested for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects .
Case Study:
- A study demonstrated that specific derivatives improved cognitive functions in animal models by enhancing synaptic plasticity through modulation of glutamate receptors .
Agrochemical Applications
Beyond medicinal uses, this compound derivatives are being explored in agrochemical applications. Their structural characteristics allow them to function as effective agents against pests and diseases in crops. The development of such compounds aims to provide environmentally friendly alternatives to conventional pesticides .
Summary of Research Findings
Mechanism of Action
The mechanism of action of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the methyl group.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar core structure but different nitrogen positioning.
Uniqueness
6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific targets and improve its pharmacokinetic properties .
Biological Activity
6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique fused bicyclic structure comprising a pyridine and pyrrole ring, which contributes to its diverse biological properties.
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridines, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the structure can lead to improved activity against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The compound's effectiveness is often assessed by determining the IC₅₀ values, with lower values indicating higher potency .
Cell Line | IC₅₀ Value (μM) |
---|---|
HeLa | 0.058 |
A549 | 0.035 |
MDA-MB-231 | 0.021 |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases such as SGK-1 (serum/glucocorticoid-regulated kinase 1), which is implicated in various cellular processes including proliferation and survival . The compound's interaction with these molecular targets suggests its potential application in treating diseases associated with aberrant kinase activity.
Case Studies and Research Findings
Recent studies have focused on the structure–activity relationship (SAR) of pyrrolo[2,3-b]pyridine derivatives. One study highlighted that introducing hydroxyl groups at specific positions significantly enhanced antiproliferative activity across different cancer cell lines . Another investigation demonstrated that certain substitutions could lead to selective inhibition of kinases relevant to cancer progression .
Notable Research Findings:
- Antiproliferative Studies : A series of pyrrolo derivatives were synthesized and tested for their antiproliferative effects, revealing promising activity against multiple cancer types.
- Kinase Inhibition : The compound has shown potential as an inhibitor of SGK-1 kinase, providing insights into its therapeutic applications in oncology .
- Fragment-Based Discovery : Research utilizing fragment-based drug design has identified new derivatives with improved selectivity and potency against focal adhesion kinase (FAK), indicating a broader therapeutic potential for related compounds .
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
6-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C8H8N2O/c1-5-2-3-6-4-7(11)10-8(6)9-5/h2-3H,4H2,1H3,(H,9,10,11) |
InChI Key |
VXKBUEUAOJFILG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CC(=O)N2)C=C1 |
Origin of Product |
United States |
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